3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1946823-43-3
VCID: VC5862121
InChI: InChI=1S/C8H11BrN2O2/c1-4(2)11-5(3)6(8(12)13)7(9)10-11/h4H,1-3H3,(H,12,13)
SMILES: CC1=C(C(=NN1C(C)C)Br)C(=O)O
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.092

3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1946823-43-3

Cat. No.: VC5862121

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.092

* For research use only. Not for human or veterinary use.

3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid - 1946823-43-3

Specification

CAS No. 1946823-43-3
Molecular Formula C8H11BrN2O2
Molecular Weight 247.092
IUPAC Name 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C8H11BrN2O2/c1-4(2)11-5(3)6(8(12)13)7(9)10-11/h4H,1-3H3,(H,12,13)
Standard InChI Key XILBMBUVNMIQRR-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C(C)C)Br)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with bromine (3-position), isopropyl (1-position), methyl (5-position), and carboxylic acid (4-position) groups. The isopropyl and methyl groups introduce steric bulk, while the carboxylic acid enhances polarity, influencing solubility and reactivity .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC8H11BrN2O2\text{C}_8\text{H}_{11}\text{BrN}_2\text{O}_2
Molecular Weight247.09 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 2.12 (similar analogs)
SolubilityLikely polar solvent-soluble

The absence of experimental density and boiling point data highlights gaps in current literature. Comparative analysis with structurally similar compounds, such as 3-bromo-1-isopropyl-1H-pyrazole (density: 1.5 g/cm³, boiling point: 213.5°C) , suggests that the carboxylic acid group may reduce volatility and increase polarity .

Synthesis and Reactivity

Reactivity Profile

The bromine atom at the 3-position renders the compound susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the carboxylic acid enables amidation or esterification. The methyl and isopropyl groups may sterically hinder reactions at adjacent positions .

Analytical Characterization

Spectroscopic Data

Hypothetical spectral signatures based on analogous compounds include:

  • NMR:

    • 1H^1\text{H}: δ 1.4–1.6 (d, 6H, isopropyl CH3_3), δ 2.5 (s, 3H, 5-CH3_3), δ 5.2 (septet, 1H, isopropyl CH), δ 8.1 (s, 1H, pyrazole H) .

    • 13C^{13}\text{C}: δ 22–25 (isopropyl CH3_3), δ 110–120 (pyrazole C-Br), δ 170 (COOH) .

  • IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 247.09 (M+^+) .

Chromatographic Behavior

No high-performance liquid chromatography (HPLC) or gas chromatography (GC) data are available. Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase is recommended for purity analysis.

Applications and Biological Relevance

Pharmaceutical Intermediate

Pyrazole carboxylic acids are pivotal in drug discovery, serving as precursors for kinase inhibitors and anti-inflammatory agents. The bromine atom offers a handle for further functionalization, enabling diversity-oriented synthesis .

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for large-scale production are needed.

  • Toxicology Studies: Acute and chronic toxicity data remain uninvestigated.

  • Application Exploration: Biological screening against disease targets (e.g., cancer, microbial pathogens) is warranted.

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